S-(N-Methyl-d3-carbamoyl)-L-cysteine

Übersicht

Beschreibung

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of the investigational antitumor agent N-methylformamide. This compound is primarily used in research settings to study metabolic pathways and the effects of N-methylformamide in biological systems .

Vorbereitungsmethoden

The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves the reaction of N-methylformamide with L-cysteine. The reaction conditions typically include the use of deuterated reagents to incorporate the deuterium atoms into the final product.

Analyse Chemischer Reaktionen

S-(N-Methyl-d3-carbamoyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

S-(N-Methyl-d3-carbamoyl)-L-cysteine has several scientific research applications, including:

Chemistry: Used as a labeled compound to study metabolic pathways and reaction mechanisms.

Biology: Helps in understanding the metabolism of N-methylformamide in biological systems.

Medicine: Investigated for its potential antitumor properties and effects on cancer cells.

Industry: Limited industrial applications, primarily used in research and development.

Wirkmechanismus

The mechanism of action of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves its metabolism in biological systems. It is believed to interact with specific molecular targets and pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

S-(N-Methyl-d3-carbamoyl)-L-cysteine can be compared to other similar compounds, such as:

S-(N-Methyl-d3-carbamoyl)glutathione: Another labeled metabolite used in research to study metabolic pathways.

N-methylformamide: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific labeling with deuterium, which allows for detailed studies of its metabolic fate and interactions .

Biologische Aktivität

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention in biochemical and pharmacological research. This compound is structurally related to L-cysteine and plays significant roles in various biological processes, including metabolism, antioxidant activity, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

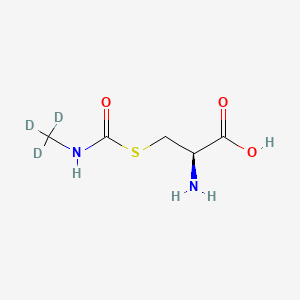

Chemical Structure and Properties

This compound has the molecular formula C₅H₇D₃N₂O₃S and a molecular weight of 181.23 g/mol. The compound features a carbamoyl group attached to the sulfur atom of L-cysteine, which influences its biological properties.

1. Metabolic Role

This compound is involved in sulfur metabolism and can act as a precursor for other biologically active compounds. It is synthesized from L-cysteine through methylation processes, which are crucial for the regulation of cellular redox states and detoxification pathways. The compound's ability to donate methyl groups makes it significant in methylation reactions that are vital for various metabolic pathways.

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. In vitro studies have shown that this compound can activate antioxidant pathways, such as the Nrf2 pathway, leading to enhanced cellular defense mechanisms against oxidative damage .

3. Cytotoxicity Studies

Studies evaluating the cytotoxic effects of this compound have demonstrated its potential protective effects against various stressors. For instance, it has been shown to mitigate the cytotoxic effects of heavy metals and chemotherapeutic agents like cisplatin in renal tubular epithelial cells .

| Compound | Cytotoxic Effects | Protective Mechanism |

|---|---|---|

| This compound | Low cytotoxicity at 0.5-4 mM | Activation of Nrf2 pathway |

| Carbocisteine (CMC) | Enhanced cytotoxicity from arsenic | Antioxidant activity |

4. Case Studies

A notable study investigated the effects of this compound on renal cells exposed to oxidative stress. The results indicated that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls, highlighting its potential as a protective agent in nephrotoxicity .

The mechanisms underlying the biological activity of this compound include:

- Methyl Group Donation : Facilitates various methylation reactions critical for metabolic regulation.

- Antioxidant Activation : Stimulates pathways that enhance cellular antioxidant defenses.

- Cell Signaling Modulation : Influences signaling pathways related to stress response and apoptosis.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIRCHPJWLACG-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676029 | |

| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127633-26-5 | |

| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.